(5-Amino-2-chlorophenyl)boronsäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acid derivatives, including those similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", often involves reactions that yield boron heterocyclic species. For example, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid can afford boron bicyclic species, as confirmed by X-ray studies of boron heterocycles derived from similar compounds (Barba, Cuahutle, Santillán, & Fárfan, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" can be analyzed through single-crystal X-ray diffraction, revealing details such as the arrangement of molecules within the crystal cell, determined by hydrogen bonding. For instance, m-aminophenyl boronic acid hydrochloride has been studied to reveal its crystal and molecular structure, providing insights into the coordination and hydrogen bond formations (Hong, 1995).

Chemical Reactions and Properties

Boronic acids, including derivatives similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", participate in various chemical reactions. They act as Lewis acids and can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic reactions. This boronic acid catalysis (BAC) can lead to the formation of amides, cycloadditions, and conjugate additions under mild and selective conditions (Hall, 2019).

Physical Properties Analysis

The physical properties of boronic acid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding within the crystal lattice. The crystal structure analysis of related compounds provides valuable information about these physical properties.

Chemical Properties Analysis

The chemical properties of "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" and similar compounds are characterized by their ability to undergo transmetallation, wherein the organic residue is transferred to a transition metal, a key concept in boronic acid chemistry. This unique feature enables their extensive use in organic synthesis, particularly in cross-coupling reactions like Suzuki coupling (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Wissenschaftliche Forschungsanwendungen

Synthese von Borinsäurederivaten

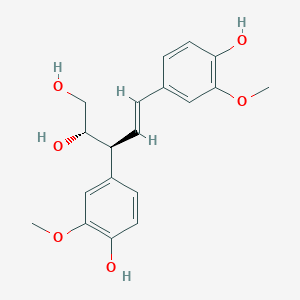

Borinsäuren und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, pharmazeutischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden {svg_1}. “(5-Amino-2-chlorophenyl)boronsäurehydrochlorid” kann bei der Synthese dieser Borinsäurederivate verwendet werden {svg_2}.

Kreuzkupplungsreaktionen

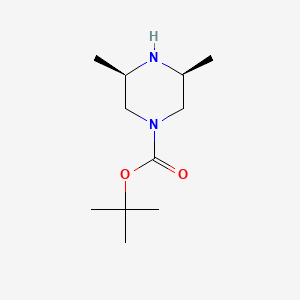

Organoboranverbindungen, einschließlich Borinsäuren, gelten als ein Eckpfeiler in der modernen organischen Chemie für die Herstellung von Kohlenstoff-Kohlenstoff- (Suzuki-Miyaura-Kreuzkupplung, Petasis-Reaktion usw.) oder Kohlenstoff-Heteroatombindungen (Chan-Lam-Evans-Kupplung, Oxidation usw.) {svg_3}.

Katalyse

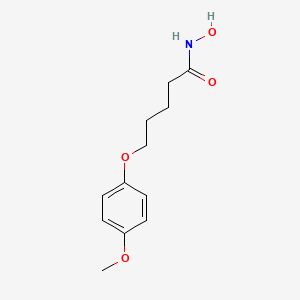

Borinsäuren, einschließlich “this compound”, wurden in verschiedenen Katalysatoranwendungen eingesetzt. Beispielsweise katalysieren Borinsäuren die regioselektive Funktionalisierung von Diolen, Kohlenhydraten oder Epoxidringöffnungsreaktionen {svg_4}.

Pharmazeutische Chemie

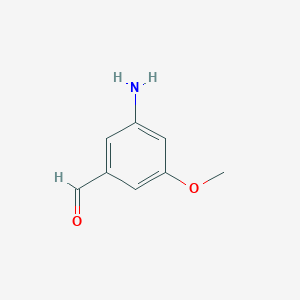

Borinsäuren wurden als bioaktive Verbindungen verwendet {svg_5}. Sie haben sich in verschiedenen Bereichen der pharmazeutischen Chemie bewährt, darunter die Entwicklung von Therapeutika {svg_6}.

Polymer- und Optoelektronikmaterialien

Borinsäuren und ihre Derivate wurden bei der Entwicklung von Polymer- und Optoelektronikmaterialien verwendet {svg_7}. Sie haben sich in verschiedenen Bereichen der Materialwissenschaften bewährt {svg_8}.

Sensoranwendungen

Die Wechselwirkungen von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen führen zu ihrer Nützlichkeit in verschiedenen Sensoranwendungen {svg_9}. Die Sensoranwendungen können homogene Assays oder heterogene Detektionen sein {svg_10}.

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.

Mode of Action

Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.

Zukünftige Richtungen

Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.

Biochemische Analyse

Biochemical Properties

(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .

Cellular Effects

Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (5-Amino-2-chlorophenyl)boronic acid hydrochloride primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the product is chemically stable under standard ambient conditions .

Metabolic Pathways

Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.

Eigenschaften

IUPAC Name |

(5-amino-2-chlorophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUPPGYAMRAPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)